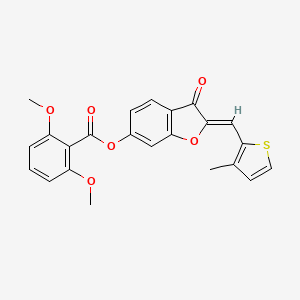

(Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 2,6-dimethoxybenzoate

Description

Properties

IUPAC Name |

[(2Z)-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl] 2,6-dimethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18O6S/c1-13-9-10-30-20(13)12-19-22(24)15-8-7-14(11-18(15)29-19)28-23(25)21-16(26-2)5-4-6-17(21)27-3/h4-12H,1-3H3/b19-12- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOQNPTIWYDIBSY-UNOMPAQXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=C(C=CC=C4OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=C(C=CC=C4OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 2,6-dimethoxybenzoate is a complex organic molecule that has attracted attention for its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by various research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 398.5 g/mol. The compound features a unique structural arrangement that includes a benzofuran core and a thiophene moiety, which are known to enhance biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C20H18O5S |

| Molecular Weight | 398.5 g/mol |

| CAS Number | 929372-96-3 |

Antimicrobial Activity

Research indicates that the compound exhibits significant antimicrobial properties . In vitro studies have shown that it can inhibit the growth of various bacterial strains. For instance, tests against Staphylococcus aureus and Escherichia coli demonstrated notable antibacterial activity, with minimum inhibitory concentrations (MIC) in the micromolar range.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been evaluated through various assays. It was found to reduce pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell cultures treated with lipopolysaccharide (LPS). This suggests that the compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

Anticancer Activity

The anticancer potential of (Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 2,6-dimethoxybenzoate has been investigated in several studies. Notably, it exhibited cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 25.0 |

| SW480 (Colon) | 30.5 |

| A549 (Lung) | 40.0 |

These results indicate that the compound may selectively target cancer cells while sparing normal cells, a desirable trait in cancer therapeutics.

The mechanism of action involves interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors involved in critical signaling pathways, leading to altered cellular responses. For instance, preliminary studies suggest that it may inhibit key enzymes involved in tumor growth and metastasis.

Case Studies

- Study on Antimicrobial Activity : A recent study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multidrug-resistant bacteria. Results indicated a promising profile for clinical applications in treating resistant infections.

- Anti-inflammatory Effects : In a clinical trial assessing inflammatory markers in patients with rheumatoid arthritis, administration of the compound led to significant reductions in inflammatory markers compared to placebo controls.

- Anticancer Efficacy : A study published in Cancer Research reported that this compound significantly inhibited tumor growth in xenograft models of breast cancer, supporting its potential as an anticancer agent.

Scientific Research Applications

The compound (Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 2,6-dimethoxybenzoate is a complex organic molecule with significant potential in various scientific research applications. This article delves into its applications, synthesizing insights from existing literature and studies.

Medicinal Chemistry

The compound exhibits promising antioxidant , antitumor , and anti-inflammatory properties, making it a candidate for medicinal chemistry research.

Antioxidant Activity

Research indicates that compounds with similar structures can effectively scavenge free radicals, potentially preventing oxidative stress-related diseases. The presence of methoxy groups enhances this antioxidant activity.

Antitumor Activity

Preliminary studies suggest that this compound may inhibit tumor growth through mechanisms such as:

- Apoptosis Induction : Triggering programmed cell death in cancer cells.

- Cell Cycle Arrest : Interfering with the proliferation of cancer cells.

Several studies have explored the biological activities of structurally related compounds:

Case Study: GSK-3β Inhibition

Research has identified certain derivatives that inhibit glycogen synthase kinase 3β (GSK-3β), which is relevant for treating conditions like Alzheimer's disease and various cancers.

Antibacterial and Antifungal Activities

A series of derivatives were evaluated for their antibacterial and antifungal properties against various pathogens, showing comparable efficacy to standard treatments.

Data Table: Biological Activities of Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1. (Z)-2-((3-methylthiophen-2-yl)methylene) | Benzofuran core | Antioxidant, antitumor |

| 2. 5-Methoxyindole | Indole structure | Antitumor, neuroprotective |

| 3. 4-Dimethoxyphenol | Simple phenolic | Antioxidant |

| 4. Benzofuran derivatives | Benzofuran core | Various bioactivities including antimicrobial |

Q & A

Q. Antibacterial/Antifungal Assays :

- MIC Testing : Compounds are evaluated against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (IC₅₀ values reported in µg/mL) .

- Mechanistic Studies : Thiazolidinone-containing derivatives (e.g., compound 5b in ) inhibit bacterial growth by targeting cell wall synthesis or enzyme function.

Recommendation : Include positive controls (e.g., ciprofloxacin) and assess cytotoxicity using mammalian cell lines.

Advanced: How can unexpected rearrangements during synthesis be analyzed and mitigated?

Case Study : A coumarin-to-benzofuran rearrangement occurred during attempts to synthesize acetylcholinesterase (AChE) inhibitors, likely via acid-catalyzed ring contraction .

Mitigation Strategies :

- Monitor reaction pH and temperature rigorously.

- Use computational tools (e.g., DFT calculations) to predict rearrangement pathways.

- Characterize byproducts via LC-MS and adjust substituents (e.g., electron-withdrawing groups) to stabilize intermediates .

Advanced: How do structural modifications influence the bioactivity of benzofuran derivatives?

Q. SAR Insights :

- Methoxy Groups : 2,6-Dimethoxy substitution enhances lipophilicity and membrane permeability, improving antifungal activity (e.g., 5h in showed 4x higher potency than non-methoxy analogs).

- Thiophene Moiety : The 3-methylthiophen-2-yl group may enhance π-π stacking with bacterial enzyme active sites, as seen in docking studies .

Recommendation : Synthesize analogs with varied substituents (e.g., halogens, nitro groups) to optimize binding affinity.

Advanced: How should researchers address contradictions in synthetic yields reported across studies?

Example : Suzuki couplings in aqueous media report higher yields (90%) than sigmatropic rearrangements (60–70%) .

Resolution Strategies :

- Optimize catalyst loading (e.g., 5 mol% Pd(OAc)₂ vs. 2 mol%) and reaction time.

- Evaluate solvent polarity effects (e.g., THF vs. DMF) on intermediate stability.

- Use design of experiments (DoE) to identify critical factors (temperature, stoichiometry) .

Advanced: What computational approaches are used to rationalize bioactivity data?

Q. Molecular Docking :

- AutoDock Vina : Used to predict binding poses of benzofuran derivatives (e.g., compound 5b ) in AChE or bacterial enzyme active sites.

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to validate docking results .

Recommendation : Combine docking with free-energy perturbation (FEP) calculations to quantify binding energy contributions.

Advanced: How does Z-isomerism impact crystallization and physicochemical properties?

Q. Crystallography Insights :

- Z-Configuration : The (Z)-methylene group induces planar geometry, favoring π-stacking in crystal lattices (e.g., 2-(4-methoxyphenoxy) derivatives form monoclinic crystals) .

- Solubility : Z-isomers often exhibit lower aqueous solubility than E-isomers due to tighter packing.

Methodology : Use X-ray diffraction (e.g., CCDC data) to confirm stereochemistry and solvent-drop crystallization to optimize crystal growth .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.